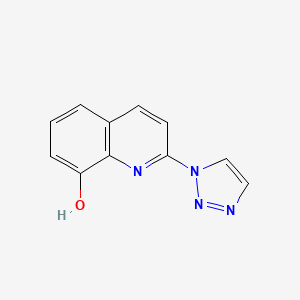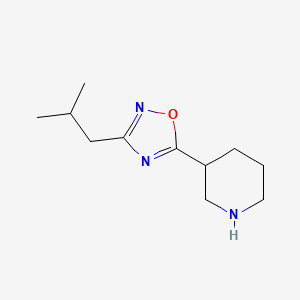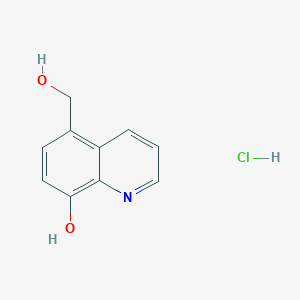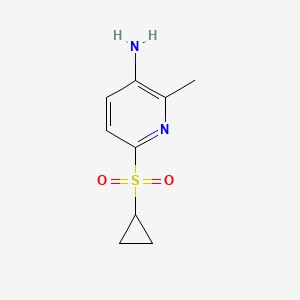
3H-Diazirine, 3-bromo-3-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-3-(p-tolyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromine atom and a p-tolyl group attached to the diazirine ring Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to UV light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-3-(p-tolyl)-3H-diazirine typically involves the reaction of p-tolyl bromide with diazirine precursors under specific conditions. One common method includes the use of potassium tert-butoxide (tBuOK) as a base to facilitate the formation of the diazirine ring . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure the completion of the reaction.
Industrial Production Methods
While specific industrial production methods for 3-bromo-3-(p-tolyl)-3H-diazirine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-3-(p-tolyl)-3H-diazirine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Photolysis: Exposure to UV light induces the formation of reactive carbenes, which can further react with various substrates.
Common Reagents and Conditions
Potassium tert-butoxide (tBuOK): Used as a base in the synthesis of the compound.
UV Light: Used to induce photolysis and generate reactive carbenes.
Major Products Formed
The major products formed from the reactions of 3-bromo-3-(p-tolyl)-3H-diazirine depend on the specific reaction conditions and substrates used. For example, photolysis can lead to the formation of various carbene adducts depending on the available reactants.
Applications De Recherche Scientifique
3-Bromo-3-(p-tolyl)-3H-diazirine has several applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and the synthesis of complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Potential use in drug discovery and development through the identification of molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The primary mechanism of action for 3-bromo-3-(p-tolyl)-3H-diazirine involves the generation of reactive carbenes upon exposure to UV light. These carbenes can insert into various chemical bonds, allowing for the modification of molecules and the study of molecular interactions. The specific molecular targets and pathways involved depend on the context of the research application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-3-(phenyl)-3H-diazirine: Similar structure but with a phenyl group instead of a p-tolyl group.
3-Bromo-3-(m-tolyl)-3H-diazirine: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
3-Bromo-3-(p-tolyl)-3H-diazirine is unique due to the presence of the p-tolyl group, which can influence its reactivity and the types of interactions it can undergo. This makes it particularly useful in specific applications where the p-tolyl group provides a distinct advantage.
Propriétés
Numéro CAS |
95911-62-9 |
|---|---|
Formule moléculaire |
C8H7BrN2 |
Poids moléculaire |
211.06 g/mol |
Nom IUPAC |
3-bromo-3-(4-methylphenyl)diazirine |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-4-7(5-3-6)8(9)10-11-8/h2-5H,1H3 |
Clé InChI |
LDVTZOYGPONILP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(N=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B11889766.png)

![5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)





![1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11889833.png)



![6-Benzyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B11889859.png)
